CID 78065183
Description
CID 78065183 (PubChem Compound Identifier 78065183) is a chemical entity registered in the PubChem database. For instance, structural analysis of similar compounds (e.g., oscillatoxin derivatives in ) often employs techniques such as collision-induced dissociation (CID) mass spectrometry to elucidate molecular fragmentation patterns and confirm structural identities . Such methods are critical for resolving isomers, as demonstrated in the differentiation of ginsenosides using LC-ESI-MS and CID techniques .
Hypothetically, this compound may share analytical workflows with compounds like oscillatoxin D (CID: 101283546) or its methylated derivatives, which are characterized by LC-MS and CID fragmentation to confirm substituent positions and backbone structures . However, specific data on its synthesis, bioactivity, or applications remain unaddressed in the provided evidence.
Properties
Molecular Formula |
C8H9SSi |
|---|---|
Molecular Weight |
165.31 g/mol |
InChI |
InChI=1S/C8H9SSi/c10-7-6-9-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
NSBWUZBWVYWVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC[Si] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78065183 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
CID 78065183 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78065183 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78065183, a comparative analysis with structurally or functionally related compounds is outlined below. The following table synthesizes methodologies and properties from analogous studies:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Structural Differentiation : this compound, like oscillatoxin derivatives, may require CID-MS for resolving structural ambiguities. For example, oscillatoxin D and its methylated analog (CID: 185389) are distinguished by methyl group placement via fragmentation patterns .
Synthetic Complexity : Compounds such as 5-cyclobutyl-1H-pyrazol-3-amine (CAS: 1254115-23-5) highlight the importance of reaction optimization (e.g., solvent selection, catalyst use) for yield and purity , a factor likely relevant to this compound's synthesis.
Methodological Insights from Literature
Analytical Workflows
- LC-ESI-MS with CID: Used for ginsenoside isomer differentiation (e.g., ginsenoside Rf vs. pseudoginsenoside F11) by comparing fragmentation pathways .
Data Reporting Standards
- Physical and Spectral Data: Required for novel compounds, per Beilstein Journal guidelines (e.g., NMR, IR, elemental analysis) .
- Supporting Information : Raw spectral data or crystallographic coordinates (e.g., X-ray data) should be archived in public databases , a practice applicable to this compound if studied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
